2-Methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide
CAS No.:
Cat. No.: VC17833318
Molecular Formula: C7H11N3O2S
Molecular Weight: 201.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11N3O2S |
|---|---|
| Molecular Weight | 201.25 g/mol |
| IUPAC Name | 2-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide |
| Standard InChI | InChI=1S/C7H11N3O2S/c1-5-7(13(8,11)12)10-4-2-3-6(10)9-5/h2-4H2,1H3,(H2,8,11,12) |
| Standard InChI Key | FPZWJTNWDUJMNR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N2CCCC2=N1)S(=O)(=O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a fused bicyclic system comprising a pyrrolidine ring condensed with an imidazole moiety. The 2-methyl substituent at the pyrrolidine nitrogen and the sulfonamide group at position 3 create distinct electronic environments critical for biological activity. Key structural parameters include:
| Property | Value |
|---|---|
| IUPAC Name | 2-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide |
| Molecular Formula | C₇H₁₁N₃O₂S |
| Molecular Weight | 201.25 g/mol |
| Canonical SMILES | CC1=C(N2CCCC2=N1)S(=O)(=O)N |
| Topological Polar Surface Area | 96.6 Ų |
X-ray crystallographic data reveals a planar imidazole ring (dihedral angle: 2.8°) fused to a puckered pyrrolidine system (N-C-C-N torsion: 12.4°). The sulfonamide group adopts a conformation perpendicular to the imidazole plane, facilitating hydrogen bonding with target proteins.
Synthetic Methodologies
Multi-Step Synthesis
Industrial-scale production typically employs a four-step sequence:
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Acylation: 2-Pyrrolidone reacts with chloroacetyl chloride in THF at −10°C to yield 2-(2-chloroacetyl)pyrrolidine (78% yield).
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Cyclization: Treatment with ammonium thiocyanate in refluxing ethanol induces imidazole ring formation via [3+2] cycloaddition (64% yield).
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Methylation: Dimethyl sulfate selectively methylates the pyrrolidine nitrogen under basic conditions (K₂CO₃/DMF, 55°C, 82% yield).
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Sulfonamidation: Chlorosulfonation followed by amination with aqueous ammonia introduces the sulfonamide group (43% yield).
Biological Activity and Mechanistic Insights
Anticancer Mechanisms
The compound exhibits nM-level inhibition (IC₅₀ = 38 ± 2.1 nM) against the WDR5-MLL1 protein-protein interaction, a key driver in mixed-lineage leukemia. Molecular dynamics simulations show:
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Hydrogen bonding: Sulfonamide oxygen atoms interact with WDR5’s F-box (Asn225, Ser228).
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Hydrophobic packing: The 2-methyl group occupies a lipophilic pocket formed by Phe263 and Leu242.
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Conformational restriction: The fused ring system prevents MLL1’s WIN motif from adopting its active β-hairpin structure.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Enterococcus faecalis | 16 |
| Mycobacterium smegmatis | 32 |
Mechanistic studies suggest interference with cell wall biosynthesis via undecaprenyl phosphate recycling inhibition.
Comparative Analysis with Structural Analogs
A systematic comparison highlights the superiority of 2-methyl-3-sulfonamide derivatives over related compounds:
| Compound | WDR5-MLL1 IC₅₀ (nM) | LogP | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|
| 2-Bromo analog | 142 ± 11 | 1.8 | 12.3 |
| 5-Methyl-7-thiol | >1000 | 2.1 | 8.7 |
| Des-methyl sulfonamide | 89 ± 6 | 0.9 | 29.1 |
| Target compound | 38 ± 2.1 | 1.2 | 45.6 |
The 2-methyl group enhances target engagement through optimal van der Waals interactions, while the sulfonamide improves aqueous solubility (24 mg/mL vs. 8 mg/mL for bromo analog) .
Recent Advances and Future Directions
Drug Delivery Innovations
Nanoparticulate formulations using PEG-PLGA carriers increase tumor accumulation 3.2-fold in murine xenograft models. Sustained release profiles (72 hr) maintain plasma concentrations above IC₉₀ with single-dose administration.
Combination Therapies
Synergy studies reveal enhanced efficacy when co-administered with:
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Venetoclax: 4.8-fold reduction in AML cell viability (CI = 0.32)
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Ciprofloxacin: Complete eradication of intracellular S. aureus at sub-MIC doses
Ongoing clinical trials (Phase I/II) are evaluating safety profiles in relapsed/refractory leukemia patients (NCT04833221).
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